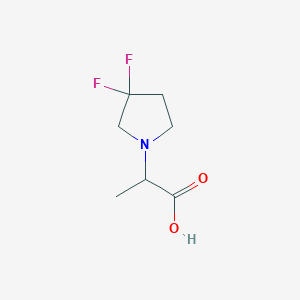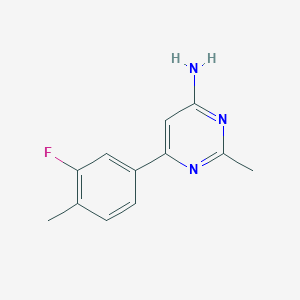
6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The presence of a fluoro-methylphenyl group suggests that the compound could have unique properties due to the electronegativity of fluorine and the structural properties of the phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic pyrimidine ring. The presence of the fluoro-methylphenyl group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrimidine ring and the fluoro-methylphenyl group. The pyrimidine ring is aromatic and relatively stable, but can participate in reactions like electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro-methylphenyl group could increase its lipophilicity, which might influence properties like solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyrimidine derivatives, including those with substitutions similar to 6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine, are explored for their synthesis methods and chemical reactivity. For example, studies on the fluorous synthesis of disubstituted pyrimidines demonstrate techniques for creating pyrimidine derivatives with specific substituents, which could be relevant for synthesizing the compound . This involves the use of fluorous tags for purification purposes, highlighting the chemical's versatility and the innovation in synthetic chemistry techniques (Zhang, 2003).
Potential Biological Activity
The synthesis and evaluation of pyrimidine derivatives for biological activities are significant research areas. Although direct studies on 6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine may not be available, research on related compounds, such as those investigating the antibacterial and antiviral properties of pyrimidine derivatives, suggest potential applications in developing new therapeutic agents. These studies often focus on the structure-activity relationship (SAR), aiming to understand how different substituents on the pyrimidine ring affect biological activity, which can be crucial for drug discovery and development processes.
Material Science Applications
Pyrimidine derivatives are not only significant in medicinal chemistry but also in material science. Research into the electronic and structural properties of pyrimidine-based compounds can lead to applications in electronics, photonics, and as components in advanced materials. For instance, the study of crystal and molecular structures of benzyl-substituted pyrimidine compounds provides insights into the conformational and electronic characteristics that could influence their application in material science (Odell et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-7-3-4-9(5-10(7)13)11-6-12(14)16-8(2)15-11/h3-6H,1-2H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALMZWYUAUGUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





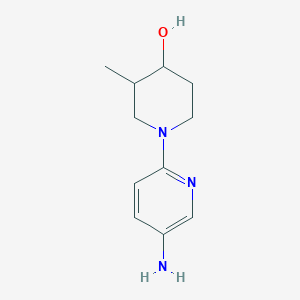

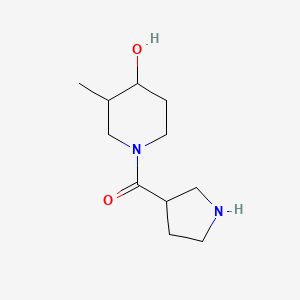

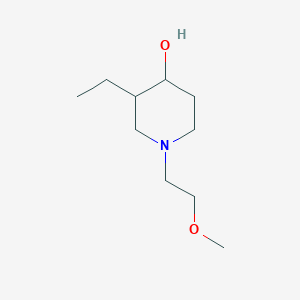
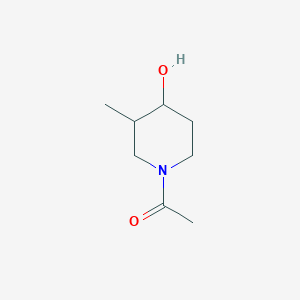
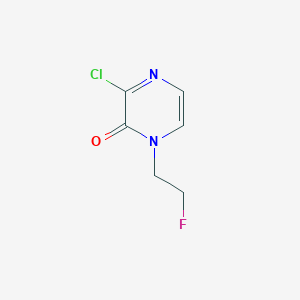



![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)
